Ethyl 3-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-3-oxopropanoate is a complex organic compound that features a barbituric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-3-oxopropanoate typically involves multicomponent reactions. One common method involves the reaction of ethyl acetoacetate, phenylglyoxal hydrate, barbituric acid, and primary amines under reflux in ethanol for 10-15 minutes . The yields of the desired product can range from 36% to 74%, depending on the specific reactants and conditions used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable methods could be developed based on existing synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Condensation Reactions: It can participate in multicomponent condensation reactions to form polysubstituted pyrroles.
Cyclization Reactions: It can be involved in cyclization reactions, particularly in the formation of pyrrole derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Phenylglyoxal Hydrate: Used in condensation reactions.
Primary Amines: Act as nucleophiles in condensation reactions.
Ethanol: Common solvent for these reactions.
Major Products
The major products formed from reactions involving this compound are typically polysubstituted pyrroles and other heterocyclic compounds .
Scientific Research Applications
Ethyl 3-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds, including potential anti-inflammatory and antidiabetic agents.
Organic Synthesis: It serves as a building block for the synthesis of complex heterocyclic compounds.
Material Science: Its derivatives may have applications in the development of new materials with unique properties.
Mechanism of Action
its reactivity in condensation and cyclization reactions suggests that it can act as a nucleophile or electrophile, depending on the reaction conditions . The barbituric acid moiety is known to participate in hydrogen bonding and other interactions, which may influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbarbituric Acid: Shares the barbituric acid moiety and is used in similar synthetic applications.
Phenylglyoxal Hydrate: Often used in conjunction with barbituric acid derivatives in multicomponent reactions.
Uniqueness
Ethyl 3-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-3-oxopropanoate is unique due to its specific structure, which combines a barbituric acid moiety with an ethyl ester group.
Properties
CAS No. |
92058-18-9 |
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Molecular Formula |
C11H14N2O6 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
ethyl 3-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H14N2O6/c1-4-19-7(15)5-6(14)8-9(16)12(2)11(18)13(3)10(8)17/h8H,4-5H2,1-3H3 |
InChI Key |
LEOAWNMIVHPPQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C |
Origin of Product |
United States |
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